

MLi-2 On-Target Effects: A Technical Guide

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Compound of Interest

Compound Name: MLi-2
Cat. No.: B15608315

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This technical guide provides an in-depth overview of the on-target effects of **MLi-2**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). **MLi-2** serves as a critical tool for investigating the therapeutic potential and safety of LRRK2 kinase inhibition, a significant area of research in neurodegenerative diseases, particularly Parkinson's disease.^[1]^[2]^[3]^[4] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.^[1]^[2]^[3]

Core On-Target Effect: LRRK2 Kinase Inhibition

MLi-2 is a structurally novel, centrally active compound that demonstrates exceptional potency and selectivity for LRRK2.^[1]^[2] Its primary on-target effect is the direct inhibition of LRRK2 kinase activity. This inhibition leads to a cascade of downstream effects, most notably the dephosphorylation of LRRK2 itself and its substrates.

Quantitative Potency and Selectivity

MLi-2's potency has been quantified across various assay formats, consistently demonstrating low nanomolar to sub-nanomolar efficacy. The compound exhibits high selectivity, with minimal off-target effects on a broad panel of other kinases, receptors, and ion channels.^[1]^[2]^[3]^[5]^[6]^[7]

| Assay Type | Target | IC50 (nM) | Notes |
|--|------------------------------------|-----------|---------------------|
| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 | [1][2][3][5][6][7] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | LRRK2 | 1.4 | [1][2][3][5][6][7] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][2][3][5][6][7] |
| Cellular Assay (pSer1292 LRRK2 dephosphorylation - WT) | LRRK2 (Wild-Type) | 0.0212 | In LUHMES cells.[8] |
| Cellular Assay (pSer1292 LRRK2 dephosphorylation - G2019S) | LRRK2 (G2019S Mutant) | 1.45 | In LUHMES cells.[8] |
| Cellular Assay (pThr73 Rab10 dephosphorylation - WT) | Rab10 (Wild-Type LRRK2 background) | 0.78 | In LUHMES cells.[8] |
| Cellular Assay (pThr73 Rab10 dephosphorylation - G2019S) | Rab10 (G2019S LRRK2 background) | 2.31 | In LUHMES cells.[8] |

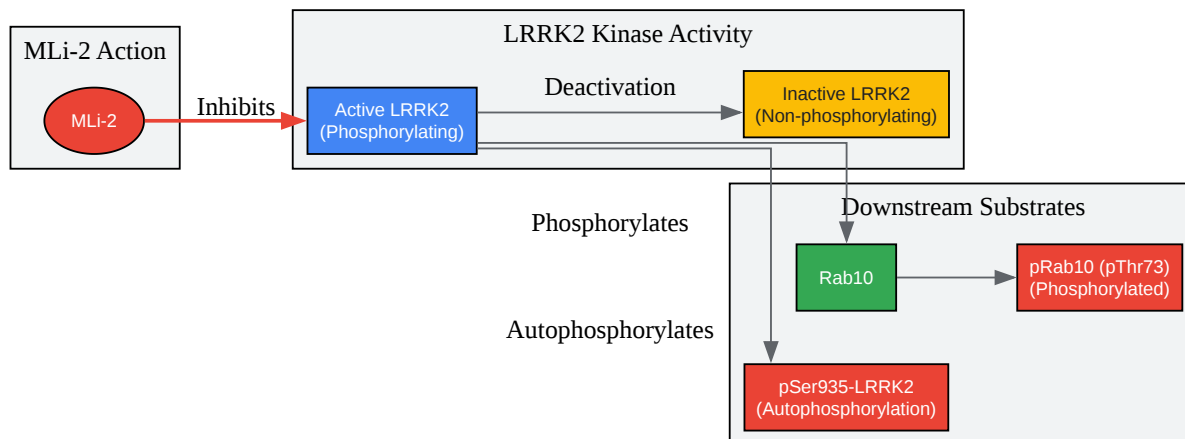
MLi-2 has been shown to have greater than 295-fold selectivity for LRRK2 over 300 other kinases.[1][2][3][4][6][7]

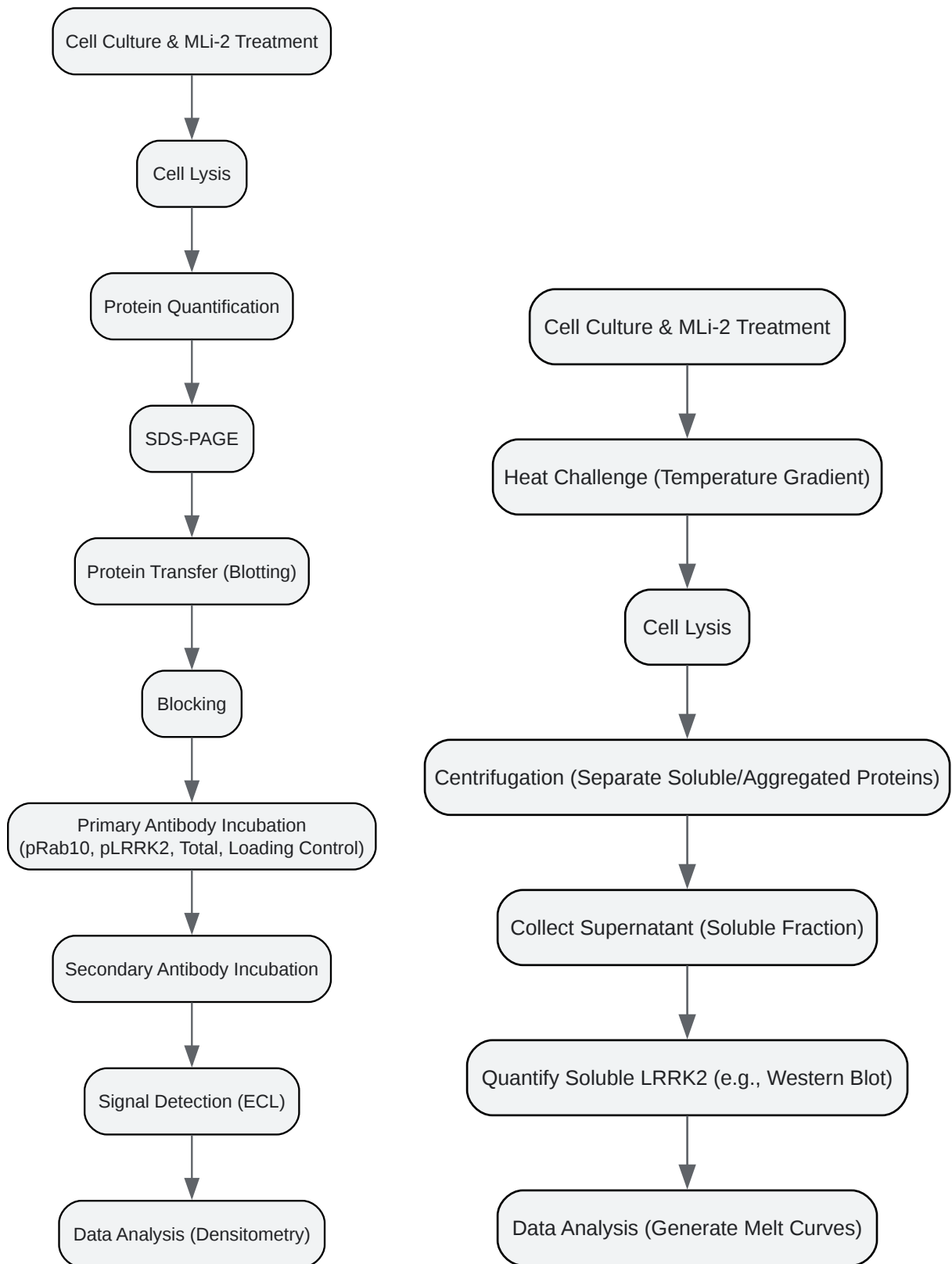
Signaling Pathways Modulated by MLi-2

MLi-2, as a Type I kinase inhibitor, stabilizes the closed conformation of the LRRK2 kinase domain.[9] This inhibition directly impacts the phosphorylation state of LRRK2 and its

downstream substrates, such as Rab GTPases. A key biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935) on LRRK2 itself.^{[1][2][3][5][6]} Treatment with **MLi-2** leads to a dose-dependent decrease in pSer935 levels.^{[1][2][3][5][6]}

Furthermore, **MLi-2** effectively reduces the phosphorylation of Rab10 at threonine 73 (pThr73), a bona fide substrate of LRRK2.^{[8][9]} This modulation of Rab protein phosphorylation is a critical downstream consequence of LRRK2 inhibition.





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